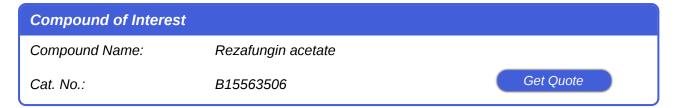


Application Notes and Protocols for Rezafungin Acetate in Invasive Candidiasis Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

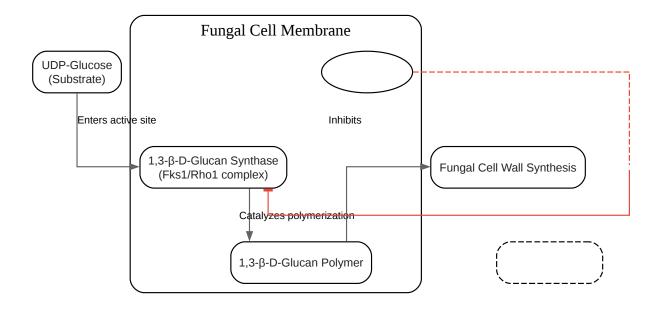
These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for **rezafungin acetate** in the treatment and prevention of invasive candidiasis. The information is based on the pivotal Phase 3 clinical trials: ReSTORE (for treatment) and ReSPECT (for prophylaxis).

Mechanism of Action

Rezafungin acetate is a next-generation echinocandin antifungal agent. Its mechanism of action involves the non-competitive inhibition of 1,3- β -D-glucan synthase, an essential enzyme in the fungal cell wall synthesis.[1][2] This enzyme complex is responsible for the formation of 1,3- β -D-glucan polymers, which are crucial for maintaining the structural integrity of the fungal cell wall.[1][2] By inhibiting this enzyme, rezafungin disrupts the cell wall, leading to osmotic instability and subsequent fungal cell death.[1] Mammalian cells lack 1,3- β -D-glucan synthase, making rezafungin a selective antifungal agent.

A diagram illustrating the 1,3- β -D-glucan synthesis pathway and the inhibitory action of rezafungin is provided below.





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Mechanism of Action of Rezafungin

Clinical Trial: ReSTORE (Treatment of Candidemia and Invasive Candidiasis)

The ReSTORE trial was a Phase 3, multicenter, randomized, double-blind, non-inferiority study designed to evaluate the efficacy and safety of once-weekly rezafungin compared to once-daily caspofungin in adult patients with candidemia and/or invasive candidiasis.

Experimental Protocol: ReSTORE Trial

- 1. Patient Population:
- Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of candidemia or invasive candidiasis confirmed by mycological evidence from blood or a normally sterile site within 96 hours prior to randomization. Patients were also required to have systemic signs of infection.
- Exclusion Criteria: Patients with known or suspected endocarditis, osteomyelitis, or meningitis due to Candida.



2. Randomization and Blinding:

- Patients were randomized in a 1:1 ratio to receive either rezafungin or caspofungin.
- The trial was conducted in a double-blind, double-dummy fashion to maintain blinding.
- 3. Treatment Regimens:
- Rezafungin Arm: A single intravenous loading dose of 400 mg on day 1, followed by 200 mg intravenously once weekly for up to four weeks.
- Caspofungin Arm: An intravenous loading dose of 70 mg on day 1, followed by 50 mg
 intravenously once daily. In this arm, an optional switch to oral fluconazole was permitted in
 clinically stable patients with a fluconazole-susceptible isolate.

4. Endpoints:

- Primary Endpoints:
 - For FDA submission: All-cause mortality at day 30.
 - For EMA submission: Global cure at day 14, defined as a composite of clinical cure, radiological cure (if applicable), and mycological eradication.
- Secondary and Exploratory Endpoints: Global cure at day 5, mycological eradication at days
 5 and 14, time to negative blood culture, and safety and tolerability.

Data Presentation: ReSTORE Trial Results

Table 1: Patient Demographics and Baseline Characteristics (mITT Population)



Characteristic	Rezafungin (n=93)	Caspofungin (n=94)
Mean Age (years)	61.0	61.0
Male (%)	67	57
White (%)	61	61
Diagnosis of Candidemia only (%)	70	69
Mean APACHE II Score	16.2	16.5

Data sourced from multiple publications reporting on the ReSTORE trial results.

Table 2: Primary and Key Secondary Efficacy Outcomes (mITT Population)

Endpoint	Rezafungin (n=93)	Caspofungin (n=94)	Treatment Difference (95% CI)
Primary Endpoints			
All-Cause Mortality at Day 30 (%)	23.7	21.3	2.4% (-9.7 to 14.4)
Global Cure at Day 14 (%)	59.1	60.6	-1.1% (-14.9 to 12.7)
Secondary Endpoints			
Mycological Eradication at Day 14 (%)	60.2	61.7	-1.5% (-15.4 to 12.4)
Mycological Eradication by Day 5 (%)	73.0	65.0	10.0% (-0.3 to 20.4)

Data demonstrates rezafungin's non-inferiority to caspofungin for the primary endpoints.

Table 3: Distribution of Baseline Candida Species (mITT Population)



Candida Species	Rezafungin (n=93) (%)	Caspofungin (n=94) (%)
C. albicans	41.9	42.6
C. glabrata	25.8	26.6
C. tropicalis	21.5	18.1
C. parapsilosis	8.6	18.1

The distribution of baseline Candida species was generally similar between the two treatment groups.

Table 4: Summary of Treatment-Emergent Adverse Events (Safety Population)

Adverse Event	Rezafungin (n=98) (%)	Caspofungin (n=98) (%)
Any TEAE	90.8	84.7
Serious TEAE	56.1	53.1
Pyrexia	14.3	5.1
Hypokalemia	13.3	9.2
Septic Shock	10.2	9.2
Anemia	9.2	9.2

The safety profiles of rezafungin and caspofungin were comparable.

Clinical Trial: ReSPECT (Prophylaxis in Allogeneic Blood and Marrow Transplant Recipients)

The ReSPECT trial is a global, randomized, double-blind, controlled, pivotal Phase 3 study evaluating the efficacy and safety of once-weekly rezafungin for the prevention of invasive fungal diseases due to Candida, Aspergillus, and Pneumocystis in adults undergoing allogeneic blood and marrow transplantation.



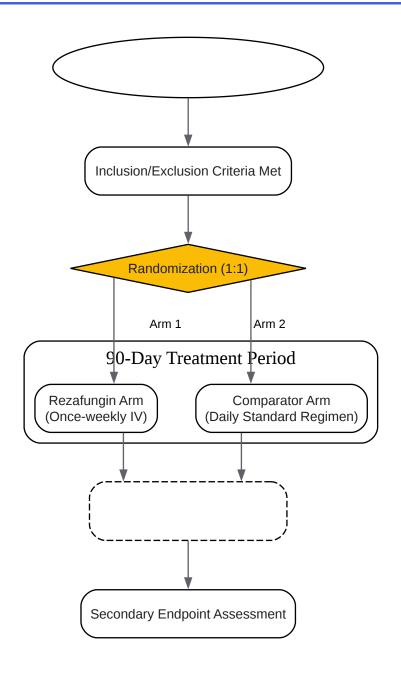
Experimental Protocol: ReSPECT Trial

- 1. Patient Population:
- Inclusion Criteria: Adult patients undergoing allogeneic blood and marrow transplantation for conditions such as acute myeloid leukemia, acute lymphoblastic leukemia, and myelodysplastic syndromes.
- Exclusion Criteria: Patients with known hypersensitivity to echinocandins or other study medications.
- 2. Randomization and Blinding:
- Approximately 462 patients are being randomized to receive either rezafungin or the standard antimicrobial regimen.
- The trial is a double-blind study.
- 3. Treatment Regimens:
- Rezafungin Arm: Rezafungin administered intravenously once-weekly.
- Comparator Arm: A standard daily antimicrobial regimen that includes an azole (fluconazole or posaconazole) and trimethoprim-sulfamethoxazole.
- Treatment Duration: 90 days.
- 4. Endpoints:
- Primary Endpoint: Fungal-free survival at day 90.
- Secondary Endpoints: Include the incidence of invasive fungal disease, time to invasive fungal disease, and safety and tolerability.

Topline results from the ReSPECT trial are anticipated by mid-2026.

A diagram of the ReSPECT trial workflow is presented below.





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ReSPECT Clinical Trial Workflow

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References







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- To cite this document: BenchChem. [Application Notes and Protocols for Rezafungin Acetate in Invasive Candidiasis Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#rezafungin-acetate-clinical-trial-design-for-invasive-candidiasis]

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